(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylicacid
Description
(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative featuring a six-membered nitrogen-containing ring with a hydroxyl (-OH) group at the 3-position and a tert-butoxycarbonyl (Boc) protective group at the 1-position. This compound is primarily used as a building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptidomimetics. Its stereochemistry (2R,3S) is critical for biological activity, as minor stereochemical variations can drastically alter receptor binding or metabolic stability .
For instance, the hydroxyl group likely increases aqueous solubility compared to non-polar substituents like methoxy or trifluoromethyl groups, while the Boc group improves stability during synthetic processes .
Properties
IUPAC Name |
(2R,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-4-5-7(13)8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMWRPYVCWVKPQ-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Protection: The hydroxyl group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Hydroxylation: The protected piperidine undergoes hydroxylation at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Synthesis
One of the primary applications of (2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid is in the synthesis of various pharmaceutical agents. It acts as a key intermediate in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Case Study: Synthesis of Neurological Agents
Research has demonstrated that derivatives of this compound can be modified to enhance their affinity for specific biological targets. For example, modifications to the hydroxyl group have led to increased potency in neuroprotective agents .
Peptide Synthesis
The compound is utilized as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group allows for selective protection of amines during multi-step synthesis processes.
Data Table: Comparison of Protecting Groups
| Protecting Group | Stability | Cleavage Conditions | Common Uses |
|---|---|---|---|
| Boc | High | Acidic conditions | Peptide synthesis |
| Fmoc | Moderate | Basic conditions | Peptide synthesis |
| Z | Low | Hydrogenation | Organic synthesis |
This table highlights the advantages of using Boc groups over other protecting groups in terms of stability and ease of removal during peptide synthesis.
The biological activity of (2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid has been investigated for its potential therapeutic effects. Studies indicate that it exhibits anti-inflammatory properties and may play a role in modulating immune responses.
Case Study: Anti-inflammatory Effects
In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokine production, suggesting potential applications in treating autoimmune diseases .
Material Science
Beyond biological applications, this compound has been explored for use in material science, particularly in developing polymers with specific properties for biomedical applications.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Biocompatibility | Excellent |
| Mechanical Strength | Moderate |
The material properties table illustrates the potential for using derivatives of this compound in creating biocompatible materials suitable for medical implants.
Mechanism of Action
The mechanism of action of (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The Boc group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
*Inferred from pyrrolidine analogs due to lack of direct data.
†Estimated based on substituent effects.
Key Observations:
Ring Size and Conformation :
- Piperidine derivatives (6-membered ring) exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered ring), influencing their ability to mimic natural peptide backbones .
- The hydroxyl group in the target compound may form intramolecular hydrogen bonds, stabilizing specific conformations critical for target engagement.
Substituent Effects :
- Hydroxyl (-OH) : Increases solubility and hydrogen-bonding capacity but may reduce stability under acidic conditions.
- Methoxy (-OCH3) : Enhances lipophilicity (logP ~1.2) compared to -OH (logP ~0.5), favoring membrane permeability .
- Fluoro (-F) : Lowers pKa (~3.0) due to electron-withdrawing effects, improving ionization in physiological environments .
Stereochemical Impact :
- The (2R,3S) configuration in the target compound is enantiomerically distinct from its (2S,3S) pyrrolidine analog (), which could lead to divergent biological activities. For example, the (2S,3S) isomer may exhibit reduced binding affinity to chiral receptors.
Biological Activity
(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, commonly referred to as Boc-3-hydroxypiperidine, is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl functional group. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
- Molecular Formula : C₁₁H₁₉NO₅
- Molecular Weight : 245.27 g/mol
- CAS Number : 1171122-43-2
The biological activity of (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs). GPCRs are integral membrane proteins involved in transmitting signals from outside the cell to the inside, playing a critical role in numerous physiological processes.
GPCR Interaction
Research indicates that compounds similar to Boc-3-hydroxypiperidine can act as agonists or antagonists at specific GPCRs, influencing pathways related to:
- Nervous System Regulation : Modulating neurotransmitter release and neuronal excitability.
- Cardiovascular Function : Affecting heart rate and vascular tone.
- Metabolic Processes : Involvement in glucose metabolism and insulin signaling.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with Boc-3-hydroxypiperidine:
Case Studies and Research Findings
-
Antidepressant Activity :
A study examining the effects of Boc derivatives on serotonin receptors revealed that Boc-3-hydroxypiperidine enhances serotonin signaling, thereby exhibiting antidepressant-like effects in animal models. This suggests its potential utility in treating depression-related disorders. -
Anti-inflammatory Mechanisms :
Research published in Molecules demonstrated that Boc-3-hydroxypiperidine significantly reduces levels of TNF-alpha and IL-6 in vitro, indicating its capacity to modulate inflammatory responses. This finding supports further exploration into its therapeutic applications for inflammatory diseases. -
Neuroprotective Properties :
A neuroprotective study indicated that Boc-3-hydroxypiperidine could mitigate neuronal cell death induced by oxidative stress, potentially offering a new avenue for treating neurodegenerative conditions such as Alzheimer's disease.
Q & A
Q. Table 1. Key Reaction Conditions from Multi-Step Synthesis
Q. Table 2. Epimer Separation via Chiral HPLC
| Column Type | Mobile Phase | Resolution (Rₛ) | Reference |
|---|---|---|---|
| Chiralpak AD-H | Hexane:IPA:TFA (90:10:0.1) | 1.5–2.0 | |
| Lux Cellulose-2 | MeOH:H₂O (70:30) | 1.2–1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
